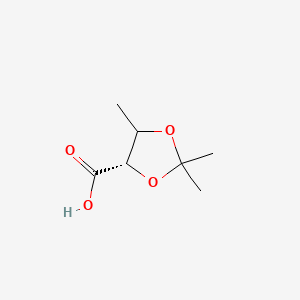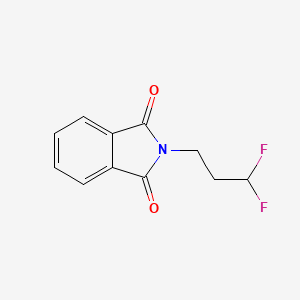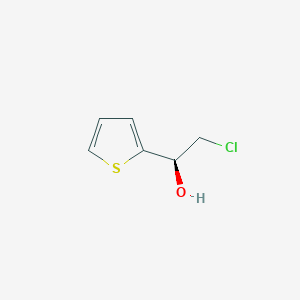![molecular formula C14H23NO5 B11751810 (4aS,8R,8aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B11751810.png)
(4aS,8R,8aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyridine-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aS,8R,8aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyridine-8-carboxylic acid is a complex organic compound with a unique structure. It belongs to the class of pyranopyridines, which are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8R,8aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyridine-8-carboxylic acid typically involves multiple steps, including the formation of the pyranopyridine core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyranopyridine core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the carboxylic acid and isopropyl ester groups through esterification and oxidation reactions.
Protecting Group Strategies: Use of protecting groups to control the reactivity of functional groups during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反应分析
Types of Reactions
(4aS,8R,8aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Ester Hydrolysis: Hydrolysis of the isopropyl ester to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
(4aS,8R,8aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyridine-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4aS,8R,8aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Interference with signal transduction pathways to alter cellular functions.
相似化合物的比较
Similar Compounds
Pyranopyridine Derivatives: Compounds with similar pyranopyridine cores but different functional groups.
Isopropyl Ester Derivatives: Compounds with similar isopropyl ester groups but different core structures.
Uniqueness
(4aS,8R,8aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyridine-8-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
属性
分子式 |
C14H23NO5 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
(4aS,8R,8aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-6-9(12(16)17)11-10(15)5-4-8-19-11/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m1/s1 |
InChI 键 |
JVUOJYXGFHBCKO-VWYCJHECSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]2[C@@H]1CCCO2)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1CCCO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{Hexahydro-1AH-oxireno[2,3-A]pyrrolizin-6B-YL}methanol](/img/structure/B11751728.png)

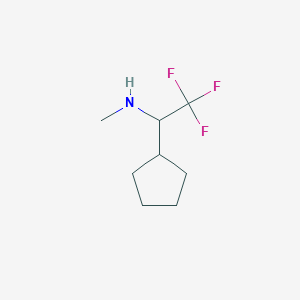
![2-Methoxy-4-{[(1-propyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11751743.png)

![2-hydroxy-N-[(2-hydroxy-3-prop-2-enoxypropyl)-dimethylazaniumyl]propanimidate](/img/structure/B11751752.png)
![1-Methyl-1,6-diazaspiro[3.5]nonane](/img/structure/B11751755.png)
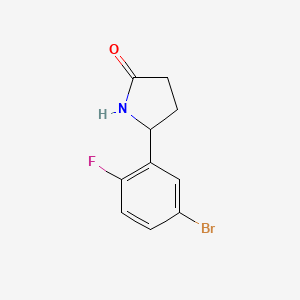
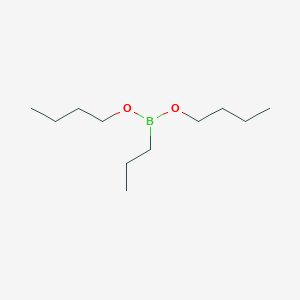
![(3aR,7S,7aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11751765.png)

